Etacrynic Acid Impurity B is a chemical compound with the Chemical Abstracts Service (CAS) number 95772-54-6. It is recognized as an impurity associated with etacrynic acid, a loop diuretic commonly used in clinical settings to treat conditions such as congestive heart failure and edema. The compound's molecular formula is , and it has a molecular weight of approximately 321.15 g/mol .
Etacrynic Acid Impurity B is typically derived during the synthesis of etacrynic acid, which involves various chemical reactions that can introduce impurities. The presence of this impurity can affect the purity and efficacy of pharmaceutical formulations containing etacrynic acid.
The synthesis of Etacrynic Acid Impurity B can be achieved through several chemical pathways, primarily involving chlorination and acylation reactions. The general approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, time, and concentration to minimize by-products and maximize yield. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the purity of the synthesized product .
Structure
The molecular structure of Etacrynic Acid Impurity B features a phenoxy group attached to an acetic acid moiety with dichlorinated substitutions. The structural formula can be represented as follows:
Etacrynic Acid Impurity B can participate in various chemical reactions typical for chlorinated aromatic compounds, including:
These reactions are facilitated by the compound's functional groups, which allow it to engage in diverse chemical transformations common in organic synthesis .
While Etacrynic Acid Impurity B itself does not have a well-defined pharmacological profile like etacrynic acid, it may influence the pharmacokinetics or pharmacodynamics of formulations containing etacrynic acid. The primary mechanism of action for etacrynic acid involves inhibition of sodium-potassium-chloride symporters in the renal tubules, leading to increased diuresis.
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization .
Etacrynic Acid Impurity B primarily serves as a reference standard in pharmaceutical research and development, particularly in quality control processes for etacrynic acid formulations. Its analysis helps ensure compliance with regulatory standards for drug purity and efficacy.
Etacrynic Acid Impurity B [EP], chemically designated as 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid (CAS No: 27929-18-6), is a structurally identified degradation product and process-related impurity of the loop diuretic ethacrynic acid. According to the European Pharmacopoeia (EP) monographs, it carries the synonym Ethacrynic Acid Trichloro Analog and is assigned the molecular formula C~13~H~13~Cl~3~O~4~ (molecular weight: 339.61 g/mol) [1] [4]. As an EP-listed impurity, it falls under stringent regulatory controls outlined in ICH Q3A(R2) and Q3B(R2) guidelines, which classify impurities based on daily exposure thresholds and mandate qualification studies. The EP monograph specifies acceptance criteria for Impurity B in ethacrynic acid drug substances and products, requiring rigorous analytical monitoring during manufacturing and stability testing [4] [5]. Its structural characterization—confirmed via spectroscopic methods—reveals a chloromethyl substitution at the butanoyl side chain, distinguishing it from the parent drug (CAS 58-54-8, C~13~H~12~Cl~2~O~4~) [7] [10].
Impurity profiling is a cornerstone of pharmaceutical quality assurance, ensuring drug safety and efficacy through systematic identification, quantification, and control of organic and inorganic impurities. For ethacrynic acid, the presence of Impurity B serves as a critical quality attribute (CQA) due to its potential impact on stability and therapeutic performance [1] [5]. Analytical methodologies—primarily reversed-phase HPLC with UV detection—are validated to detect Impurity B at levels as low as 0.05% relative to the active pharmaceutical ingredient (API). This sensitivity is essential for compliance with EP thresholds, which typically limit unspecified impurities to ≤0.10% and specified impurities like Impurity B to higher levels justified by toxicological studies [3] [5]. Reference materials of Impurity B, supplied by vendors like SynZeal and Axios Research, enable precise method calibration and are accompanied by comprehensive Certificates of Analysis (CoA) confirming identity, purity (≥95%), and traceability to pharmacopeial standards [1] [3]. Accelerated stability studies further utilize impurity profiling to predict shelf-life; for example, ethacrynic acid formulations exhibit elevated Impurity B under heat/humidity stress, signaling degradation pathways that must be mitigated during formulation design [5].
In ethacrynic acid drug development, controlling Impurity B is pivotal for regulatory compliance and manufacturing consistency. Its formation occurs via multiple routes:
Table 1: Key Characteristics of Etacrynic Acid Impurity B [EP]
Property | Specification | Source |
---|---|---|
Chemical Name | 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid | [1] [4] |
CAS No. | 27929-18-6 | [1] [4] |
Molecular Formula | C~13~H~13~Cl~3~O~4~ | [1] [4] |
Molecular Weight | 339.61 g/mol | [4] |
Synonyms | Ethacrynic Acid Trichloro Analog; 2-Desmethylene-2-chloromethyl Ethacrynic Acid | [1] [10] |
Regulatory Status | EP-specified impurity; USP reference standard | [3] [4] |
Appearance | White to off-white crystalline solid | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7